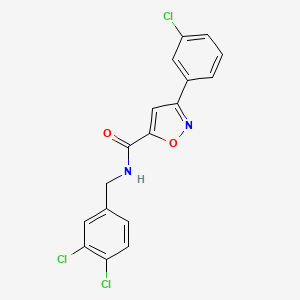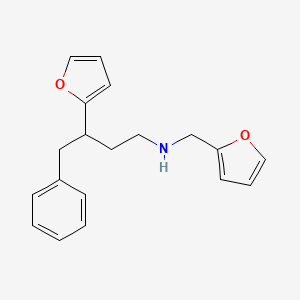![molecular formula C19H13ClF3N3O2S B11049356 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B11049356.png)
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-クロロフェニル)-1,3-チアゾール-2-イル]-3-(2-ヒドロキシフェニル)-5-(トリフルオロメチル)-4,5-ジヒドロ-1H-ピラゾール-5-オールは、チアゾール環、ピラゾール環、トリフルオロメチル基など、いくつかの官能基を組み合わせたユニークな構造を持つ複雑な有機化合物です。この化合物は、その潜在的な生物学的および化学的性質のために、科学研究のさまざまな分野で注目されています。
準備方法
合成経路および反応条件
1-[4-(4-クロロフェニル)-1,3-チアゾール-2-イル]-3-(2-ヒドロキシフェニル)-5-(トリフルオロメチル)-4,5-ジヒドロ-1H-ピラゾール-5-オールの合成は、通常、容易に入手可能な出発物質から始まる複数のステップを伴います。このプロセスには、環化反応によるチアゾール環の形成、続いてピラゾール環とトリフルオロメチル基の導入が含まれる場合があります。温度、溶媒、触媒などの特定の反応条件は、最終生成物の高収率と純度を確保するために慎重に制御されます。
工業生産方法
この化合物の工業生産には、ラボ合成法を大型反応器にスケールアップし、大量生産のために反応条件を最適化する必要がある場合があります。これには、連続フロー反応器、自動化システム、および高度な精製技術を使用して、一貫した品質と効率を実現することが含まれます。
化学反応の分析
反応の種類
1-[4-(4-クロロフェニル)-1,3-チアゾール-2-イル]-3-(2-ヒドロキシフェニル)-5-(トリフルオロメチル)-4,5-ジヒドロ-1H-ピラゾール-5-オールは、次のようなさまざまな化学反応を受けることができます。
酸化: ヒドロキシル基は、ケトンまたはアルデヒドを形成するために酸化される可能性があります。
還元: この化合物は、ニトロ基をアミンに還元するなど、官能基を修飾するために還元される可能性があります。
置換: ハロゲン原子は、求核置換反応または求電子置換反応によって他の官能基で置換される可能性があります。
一般的な試薬および条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤と求電子剤が含まれます。温度、圧力、溶媒の選択などの反応条件は、目的の変換に基づいて最適化されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用された特定の試薬と条件によって異なります。たとえば、ヒドロキシル基の酸化によりケトンが生成される場合があり、置換反応により新しい官能基が導入され、化合物の化学的多様性が向上します。
科学研究への応用
1-[4-(4-クロロフェニル)-1,3-チアゾール-2-イル]-3-(2-ヒドロキシフェニル)-5-(トリフルオロメチル)-4,5-ジヒドロ-1H-ピラゾール-5-オールは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成と反応機構の研究のためのビルディングブロックとして使用されます。
生物学: 抗菌剤、抗炎症剤、抗癌剤を含むその潜在的な生物学的活性について調査されています。
医学: そのユニークな構造と生物学的活性のために、さまざまな疾患に対する潜在的な薬物候補として探求されています。
産業: 新しい材料、農薬、およびその他の産業用途の開発に利用されます。
科学的研究の応用
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial applications.
作用機序
1-[4-(4-クロロフェニル)-1,3-チアゾール-2-イル]-3-(2-ヒドロキシフェニル)-5-(トリフルオロメチル)-4,5-ジヒドロ-1H-ピラゾール-5-オールの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素、受容体、またはその他のタンパク質に結合し、その活性を調節してさまざまな生物学的効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途によって異なり、多くの場合、生化学的アッセイと分子モデリングによって研究されています。
特性
分子式 |
C19H13ClF3N3O2S |
|---|---|
分子量 |
439.8 g/mol |
IUPAC名 |
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-hydroxyphenyl)-3-(trifluoromethyl)-4H-pyrazol-3-ol |
InChI |
InChI=1S/C19H13ClF3N3O2S/c20-12-7-5-11(6-8-12)15-10-29-17(24-15)26-18(28,19(21,22)23)9-14(25-26)13-3-1-2-4-16(13)27/h1-8,10,27-28H,9H2 |
InChIキー |
MHQQUTDABPLFII-UHFFFAOYSA-N |
正規SMILES |
C1C(=NN(C1(C(F)(F)F)O)C2=NC(=CS2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-phenylpropanamide](/img/structure/B11049275.png)
![5-(1,3-benzodioxol-5-yl)-2-[(2-methoxyphenyl)amino]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11049278.png)
![4-(Methoxymethyl)-6-methyl-2-(4-methyl-1,2,3-thiadiazol-5-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B11049291.png)
![4-(4-hydroxyphenyl)-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B11049307.png)
![9-chloro-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11049320.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11049322.png)

![4-amino-8-(3,4-dimethoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11049330.png)
![N-1-adamantyl-2-{[4-(trifluoromethyl)benzoyl]amino}benzamide](/img/structure/B11049333.png)

![4-Amino-6-[(2-hydroxyethyl)amino]-1-(4-methylphenyl)-3-oxo-1,3-dihydrofuro[3,4-c]pyridine-7-carbonitrile](/img/structure/B11049353.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11049358.png)
![3-(4-Chlorophenyl)-6-(5-methyl-1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049362.png)
